molecular formula C19H25N B15130435 4-phenyl-N-(2-phenylethyl)pentan-1-amine

4-phenyl-N-(2-phenylethyl)pentan-1-amine

Cat. No.: B15130435
M. Wt: 267.4 g/mol
InChI Key: UYPRSPQKJJWZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-(2-phenylethyl)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by a phenyl group attached to a pentan-1-amine backbone, with an additional phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-phenylethyl)pentan-1-amine typically involves the reaction of a phenyl-substituted pentan-1-amine with a phenylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert solvent, such as tetrahydrofuran or dimethylformamide, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-phenylethyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pentan-1-amine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-phenyl-N-(2-phenylethyl)pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine receptors and neurotransmitter analogs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-phenylethyl)pentan-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-(2-phenylethyl)butan-1-amine
  • 4-phenyl-N-(2-phenylethyl)hexan-1-amine
  • 4-phenyl-N-(2-phenylethyl)propan-1-amine

Uniqueness

4-phenyl-N-(2-phenylethyl)pentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both phenyl and phenylethyl groups attached to the pentan-1-amine backbone allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

4-phenyl-N-(2-phenylethyl)pentan-1-amine

InChI

InChI=1S/C19H25N/c1-17(19-12-6-3-7-13-19)9-8-15-20-16-14-18-10-4-2-5-11-18/h2-7,10-13,17,20H,8-9,14-16H2,1H3

InChI Key

UYPRSPQKJJWZME-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNCCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.